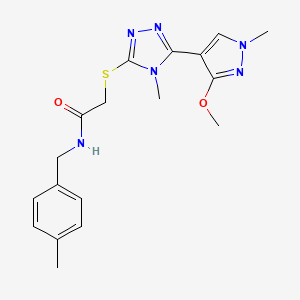

![molecular formula C25H25N3O5S B2387631 N-(4-(N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)sulfamoyl)phenyl)isobutyramide CAS No. 922094-90-4](/img/structure/B2387631.png)

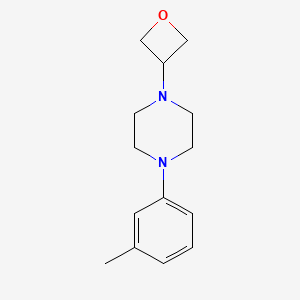

N-(4-(N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)sulfamoyl)phenyl)isobutyramide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

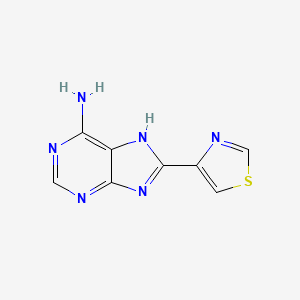

N-(4-(N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)sulfamoyl)phenyl)isobutyramide is a useful research compound. Its molecular formula is C25H25N3O5S and its molecular weight is 479.55. The purity is usually 95%.

BenchChem offers high-quality N-(4-(N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)sulfamoyl)phenyl)isobutyramide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-(N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)sulfamoyl)phenyl)isobutyramide including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Synthesis and Reactivity

The novel dibenzo[b,f]phosphepin system, which shares structural similarities with N-(4-(N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)sulfamoyl)phenyl)isobutyramide, has been synthesized and explored for its reactivity and conformation. Derivatives of this system demonstrate significant potential in medicinal chemistry due to their structural analogy to imipramine, an antidepressant drug, showcasing the utility of these compounds in drug development and the exploration of new therapeutic agents (Segall, Shirin, & Granoth, 1980).

Catalytic Applications

The development of chiral dibenzazepine-based S(O)-alkene hybrid ligands for Rh(I) complexation illustrates another scientific application. These ligands, derived from dibenzazepine and glucose, demonstrate significant potential in catalysis, particularly in the base-free Hayashi–Miyaura reaction. Such advancements highlight the compound's role in facilitating stereoselective synthesis and catalytic processes, underscoring its importance in organic synthesis and potential pharmaceutical applications (Chelouan et al., 2018).

Novel Heterocyclic Compounds Synthesis

The synthesis of 11-substituted 3,3-dimethyl-2,3,4,5-tetrahydro-1H-dibenzo [b,e] [1,4] diazepin-1-ones showcases the compound's utility in generating new heterocyclic compounds. These substances, synthesized by dehydrative cyclization, have demonstrated moderate analgesic activity, indicating their potential in developing new analgesic and therapeutic agents (Matsuo, Yoshida, Ohta, & Tanaka, 1985).

Antineoplastic Agent Development

The preparation of isosteric thieno[2,3-b]-azepin-4-ones through a Dieckmann ring closure reaction, inspired by the antitumor activity of similar compounds, represents an exploration into antineoplastic agents. Although preliminary biological data did not indicate significant antineoplastic activity, this research underscores the ongoing exploration of dibenzo[b,f][1,4]oxazepin derivatives in the search for new cancer therapies (Koebel, Needham, & Blanton, 1975).

Antiallergic Activity

The synthesis of 11-(aminoalkylidene)-6,11-dihydrodibenz[b,e]oxepin derivatives illustrates the compound's potential in developing antiallergic medications. These compounds have been found to be orally active antiallergic agents, displaying potent inhibitory effects on various allergic reactions in preclinical models. This research indicates the compound's potential utility in creating new treatments for allergic conditions (Ohshima et al., 1992).

Propriétés

IUPAC Name |

N-[4-[(3,5-dimethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)sulfamoyl]phenyl]-2-methylpropanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H25N3O5S/c1-15(2)24(29)26-17-6-9-19(10-7-17)34(31,32)27-18-8-12-22-20(14-18)25(30)28(4)21-13-16(3)5-11-23(21)33-22/h5-15,27H,1-4H3,(H,26,29) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUYCKTYFNVIAJU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)OC3=C(C=C(C=C3)NS(=O)(=O)C4=CC=C(C=C4)NC(=O)C(C)C)C(=O)N2C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H25N3O5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

479.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

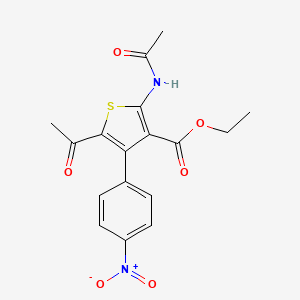

![1-{1-[(2-chloro-4-fluorophenyl)methyl]piperidin-4-yl}-2,3-dihydro-1H-1,3-benzodiazol-2-one](/img/structure/B2387548.png)

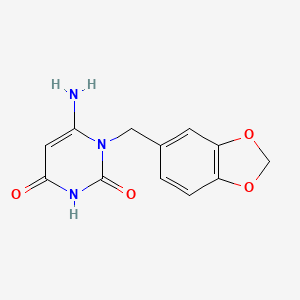

![2-[3-(5-Chloro-2-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2387550.png)

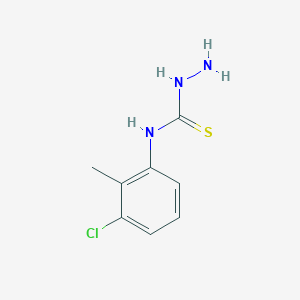

![2-[5-(2-Chloro-4-nitrophenyl)furan-2-yl]-5-(furan-2-yl)-1,3,4-oxadiazole](/img/structure/B2387555.png)

![2,5-Dimethyl-3-(4-methylphenyl)-7-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2387559.png)